molecular formula C20H27NO3 B12630082 N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide CAS No. 920277-69-6

N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide

Cat. No.: B12630082
CAS No.: 920277-69-6
M. Wt: 329.4 g/mol
InChI Key: FLNZIXAAJSYJCN-OYKVQYDMSA-N
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Description

N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide is a compound with the chemical formula C₂₀H₂₇NO₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves several steps. One common method includes the reaction of naphthalene-2-carboxylic acid with (2S)-1,3-dihydroxynonane in the presence of coupling agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects against diseases like tuberculosis.

Mechanism of Action

The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to the disruption of essential metabolic pathways. This inhibition can result in the death of the bacterial cells, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Naphthamide Derivatives: Compounds like N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide.

    Quinoline-2-carboxamides: Compounds with similar structural features and biological activities.

    4-Arylthiazole-2-carboxamides: Another class of compounds with comparable properties.

Uniqueness

N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide stands out due to its specific stereochemistry and the presence of both hydroxyl and amide functional groups.

Properties

CAS No.

920277-69-6

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxynonan-2-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C20H27NO3/c1-2-3-4-5-10-19(23)18(14-22)21-20(24)17-12-11-15-8-6-7-9-16(15)13-17/h6-9,11-13,18-19,22-23H,2-5,10,14H2,1H3,(H,21,24)/t18-,19?/m0/s1

InChI Key

FLNZIXAAJSYJCN-OYKVQYDMSA-N

Isomeric SMILES

CCCCCCC([C@H](CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O

Canonical SMILES

CCCCCCC(C(CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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